4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a chloro substituent, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets through inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide: Similar in structure but lacks the methyl group on the pyrazole ring.
N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide: Similar but without the chloro substituent.
Uniqueness
The presence of both the chloro and methoxyphenyl groups in 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide provides unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(10-5-4-6-11(7-10)20-3)17-14(19)13-12(15)8-16-18(13)2/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAMQHKQKIKPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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